(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine
Description
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine (CAS: 1247689-95-7) is a tertiary amine with the molecular formula C₁₂H₂₆N₂O and a molecular weight of 214.35 g/mol . Its structure comprises two distinct moieties:
- 3-(Morpholin-4-yl)propyl group: A polar substituent containing a morpholine ring, which introduces hydrogen-bonding capacity and modulates solubility.
This compound is structurally tailored for applications in medicinal chemistry, where the morpholine ring often improves bioavailability, and the neopentyl group may enhance lipophilicity and membrane permeability .
Properties
Molecular Formula |
C12H26N2O |
|---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-morpholin-4-ylpropyl)propan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-12(2,3)11-13-5-4-6-14-7-9-15-10-8-14/h13H,4-11H2,1-3H3 |
InChI Key |
WHTGGJOEBBVVKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNCCCN1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine typically involves the reaction of 3-(morpholin-4-yl)propylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Alkylation Reactions
The secondary amine undergoes alkylation with electrophilic reagents. For example, reactions with alkyl halides or activated alkenes proceed via nucleophilic attack of the amine.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | Methanol, reflux, 2h | Quaternary ammonium salt | Not isolated (used in situ) | |
| IR-780 cyanine dye | Anhydrous MeCN, 60°C, N₂ | Red fluorescent conjugate | 14.3% |
Key features:
-
Steric hindrance from the 2,2-dimethylpropyl group slows reaction kinetics compared to less hindered amines .
-
Reactions often require polar aprotic solvents (e.g., acetonitrile) and elevated temperatures .
Acylation and Carbamate Formation
The amine reacts with acyl chlorides or anhydrides to form amides. With chloroformates, it forms carbamates.
Example :
Hydroaminomethylation
In the presence of Rh or Ru catalysts, the amine reacts with alkenes and syngas (CO/H₂) to form branched alkylamines.
Mechanism :
-
Alkene insertion into metal-hydride bonds.
-
CO insertion to form a metallo-acyl intermediate.
-
Nucleophilic attack by the amine, followed by hydrogenolysis .
Substrate Compatibility :
-
Works best with terminal alkenes (e.g., ethylene, propene).
-
Yields depend on ligand choice (e.g., BIPHEP ligands enhance enantioselectivity) .
Palladium-Catalyzed Cross-Coupling
The amine may participate in Buchwald-Hartwig couplings with aryl halides to form C–N bonds, though steric hindrance likely reduces efficiency .
Condensation Reactions
The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or enamines under dehydrating conditions.
Example :
Coordination Chemistry
The morpholine nitrogen and amine group can act as ligands for transition metals.
Reported Complexes :
Side Reactions and Stability
-
β-Hydride Elimination : Possible in metal-catalyzed reactions, leading to alkene byproducts .
-
Oxidation : The amine is susceptible to oxidation by peroxides or metal oxides, forming nitroxides or nitro compounds .
Comparative Reactivity
| Reaction Type | This compound | 4-(3-Aminopropyl)morpholine |
|---|---|---|
| Alkylation Rate | Slow (steric hindrance) | Fast |
| Metal Coordination | Moderate (morpholine stabilizes complexes) | High |
| Acylation Yield | 60–70% | 85–90% |
Key Research Findings
-
Intramolecular hydroamination with Pt catalysts yields pyrrolidine derivatives but requires harsh conditions (reflux, 12+ hours) .
-
Steric effects dominate over electronic effects in nucleophilic reactions .
-
Morpholine’s oxygen enhances solubility in polar solvents, facilitating reactions in aqueous-organic biphasic systems .
Scientific Research Applications
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The morpholine ring and the amine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Key Features
The following analogs share the 3-(morpholin-4-yl)propylamine backbone but differ in substituents, leading to variations in physicochemical and biological properties:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Structural Features | Reference |
|---|---|---|---|---|---|
| (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine | Neopentyl | C₁₂H₂₆N₂O | 214.35 | Branched alkyl chain, morpholine ring | |
| (2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine | 2-Chlorobenzyl | C₁₅H₂₁ClN₂O | 296.80 | Aromatic chloro-substituent, increased polarity | |
| 3-(Morpholin-4-yl)propylamine hydrochloride | Thiophen-2-ylmethyl | C₁₂H₂₁ClN₂OS | 276.83 | Thiophene ring (aromatic sulfur), hydrochloride salt | |
| [(3,4-Difluorophenyl)methyl][3-(morpholin-4-yl)propyl]amine | 3,4-Difluorophenylmethyl | C₁₄H₂₀F₂N₂O | 270.32 | Fluorinated aromatic group, enhanced lipophilicity | |
| [1-(4-Chlorophenyl)butyl][3-(morpholin-4-yl)propyl]amine | 4-Chlorophenylbutyl | C₁₇H₂₇ClN₂O | 310.86 | Extended alkyl chain with chlorophenyl group |
Physicochemical Properties
- Lipophilicity : The neopentyl group in the parent compound increases lipophilicity (predicted logP ~2.5), favoring membrane permeability. In contrast:
- Solubility : The morpholine ring enhances water solubility in all analogs. However, the hydrochloride salt of the thiophene-containing derivative significantly improves aqueous solubility (~50 mg/mL) .
Biological Activity
(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine, also known as a morpholine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is primarily investigated for its role as an inhibitor of interleukin-2 inducible tyrosine kinase (Itk), which is implicated in various immune and inflammatory disorders. This article provides a detailed examination of the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Inhibition of Itk Activity
Itk plays a crucial role in T-cell signaling and activation. The inhibition of Itk can lead to reduced cytokine production and T-cell proliferation, making it a target for treating conditions such as asthma, rheumatoid arthritis, and other autoimmune diseases. The mechanism involves the phosphorylation of phospholipase C gamma (PLCγ), which is essential for calcium signaling in T-cells. By inhibiting Itk, the compound can modulate these pathways, potentially alleviating symptoms associated with overactive immune responses .
Interaction with Morpholine Moiety
The morpholine ring in the compound facilitates interactions with various receptors and enzymes in the central nervous system (CNS). Studies have shown that morpholine derivatives can modulate receptors involved in mood disorders and neurodegenerative diseases. The specific binding characteristics of the morpholine moiety enhance the pharmacological profile of the compound, allowing for selective action on target receptors .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce inflammatory markers in vitro and in vivo models. This activity is particularly relevant for conditions such as chronic obstructive pulmonary disease (COPD) and allergic rhinitis .
Neuroprotective Properties
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective effects. Morpholine derivatives have been linked to modulation of neuroinflammatory pathways, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Preclinical studies have demonstrated that these compounds can inhibit pathways leading to neuronal death and inflammation .
Case Studies
- Asthma Treatment : A study on a related morpholine compound demonstrated significant improvements in lung function and reductions in airway hyperresponsiveness in mouse models of asthma when treated with Itk inhibitors .
- Neurodegeneration : In animal models of Parkinson's disease, morpholine-containing compounds have shown promise in reducing motor symptoms and improving cognitive function by targeting dopaminergic pathways .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Inhibition of Itk | Reduces T-cell activation | Asthma, autoimmune diseases |
| Anti-inflammatory effects | Decreases cytokine production | COPD, allergic rhinitis |
| Neuroprotective effects | Modulates neuroinflammatory pathways | Alzheimer's, Parkinson's disease |
| Interaction with CNS receptors | Targets mood disorder-related pathways | Depression, anxiety disorders |
Q & A
Q. What are the recommended synthetic routes for (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine in laboratory settings?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, alkylation of 3-(morpholin-4-yl)propan-1-amine with 2,2-dimethylpropyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) can yield the target amine. Purification involves column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or distillation. Structural analogs in highlight the use of morpholinylpropyl intermediates in multi-step syntheses, suggesting similar methodologies apply here .
Q. What safety protocols should be followed when handling this compound?
The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light. Spills should be neutralized with absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent connectivity.
- HPLC-MS for purity assessment (≥95% by area normalization).
- FT-IR to verify amine and morpholine functional groups.
- Elemental analysis for empirical formula validation. emphasizes rigorous purity standards (99%) for similar morpholine derivatives, requiring orthogonal validation .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological activity of this compound?
Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can predict binding affinities to target proteins (e.g., GPCRs or ion channels). QSAR studies on analogs in reveal that alkyl chain length and morpholine positioning critically influence bioavailability and selectivity .
Q. What strategies resolve contradictions in reported biological activities of this compound?
Discrepancies may arise from assay conditions (e.g., cell lines, pH). Standardize protocols using:
- Dose-response curves (IC₅₀/EC₅₀ comparisons across studies).
- Metabolic stability assays (liver microsomes) to assess in vivo relevance.
- Orthogonal assays (e.g., SPR vs. fluorescence polarization) for target engagement validation. highlights the compound’s context-dependent applications in drug discovery and material science, necessitating cross-disciplinary validation .
Q. How do structural modifications enhance the compound’s material science applications?
Substituting the morpholine ring with electron-withdrawing groups (e.g., CF₃) or extending the alkyl chain improves thermal stability (TGA analysis) and optical properties (UV-Vis spectroscopy). notes that morpholine derivatives enhance polymer flexibility and dielectric constants in advanced materials .
Q. What in vitro/in vivo models are suitable for studying its pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
